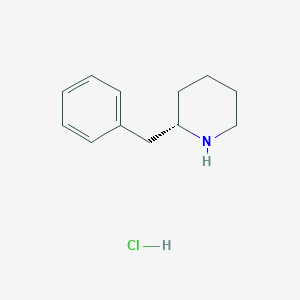

(S)-2-Benzylpiperidine hydrochloride

Description

Significance of Chiral Amines and Heterocycles in Asymmetric Synthesis

Chiral amines and nitrogen-containing heterocycles are fundamental components in the landscape of asymmetric synthesis. Their importance stems from their prevalence in a vast array of biologically active compounds, including a significant portion of pharmaceuticals and natural products. It is estimated that between 40% and 45% of small-molecule drugs contain a chiral amine fragment. The specific three-dimensional orientation of these nitrogen-containing moieties is often crucial for their biological function, as it dictates the precise interactions with chiral biological targets like enzymes and receptors.

The development of methods to synthesize these structures in an enantiomerically pure form is a cornerstone of modern medicinal chemistry. Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, has become a primary strategy to meet the demand for single-enantiomer drugs. Historically, many chiral drugs were produced and marketed as racemic mixtures, containing equal amounts of both enantiomers. However, it is now well-established that different enantiomers can have vastly different pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even cause undesirable or toxic effects. This understanding has propelled the evolution of asymmetric synthesis, utilizing chiral catalysts, auxiliaries, and synthons to achieve high levels of stereocontrol.

Chiral amines themselves are not only targets of synthesis but are also widely employed as catalysts and resolving agents in asymmetric transformations. They can act as chiral bases in enantioselective deprotonation reactions or be used to separate racemic mixtures of acidic compounds. The development of novel chiral ligands, often based on amine and heterocyclic structures, continues to expand the toolkit of synthetic chemists, enabling the creation of complex molecules with high enantiopurity. rsc.org

Overview of Piperidine (B6355638) Derivatives as Versatile Chiral Building Blocks

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and alkaloids. nih.gov Its prevalence has led to it being described as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. The introduction of chirality to the piperidine ring significantly expands its utility, allowing for the fine-tuning of a molecule's properties.

Chiral piperidine scaffolds offer several advantages in drug design. They can:

Modulate Physicochemical Properties: The introduction and positioning of substituents on a chiral piperidine ring can alter properties like lipophilicity and hydrophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhance Biological Activity and Selectivity: The defined three-dimensional structure of a chiral piperidine can lead to more specific and potent interactions with a biological target, enhancing the desired therapeutic effect while minimizing off-target interactions.

Improve Pharmacokinetic Properties: The stereochemistry of a piperidine-containing drug can influence its metabolic stability and clearance, leading to an improved pharmacokinetic profile.

The synthesis of substituted chiral piperidines is an active area of research, with numerous strategies developed to control the stereochemistry of the ring. These methods include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. The versatility of the piperidine scaffold allows for the introduction of a wide variety of substituents at different positions, creating a diverse chemical space for drug discovery. For instance, the development of antipsychotic drugs like Preclamol and OSU-6162, as well as the ovarian cancer therapeutic Niraparib, has relied on synthetic routes that generate stereo-defined substituted piperidines. wikipedia.org

Historical Context of Chiral Benzylpiperidines in Synthetic Chemistry

The history of chiral benzylpiperidines is intrinsically linked to the broader history of alkaloid chemistry and the development of asymmetric synthesis. While the specific timeline for the first synthesis of (S)-2-benzylpiperidine is not prominently documented, the foundational work on structurally similar chiral piperidine alkaloids, particularly coniine, provides a crucial historical backdrop.

Coniine, a toxic alkaloid from poison hemlock, holds a significant place in the history of organic chemistry. It was the first alkaloid to be synthesized, a landmark achievement by Albert Ladenburg in 1886. wikipedia.orgnih.gov Ladenburg's synthesis produced a racemic mixture of (±)-coniine. To isolate the naturally occurring enantiomer, he employed the technique of chiral resolution. This process involves reacting the racemic mixture with a chiral resolving agent, in this case, (+)-tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers, having different physical properties, could then be separated by fractional crystallization. This early example of resolving a racemic amine was a critical step forward in stereochemistry and laid the groundwork for the separation of other chiral amines and heterocycles.

The principles demonstrated in the resolution of coniine were fundamental to the eventual isolation of enantiomerically pure 2-substituted piperidines, including 2-benzylpiperidine (B184556). The ability to separate enantiomers via the formation of diastereomeric salts with chiral acids became a standard and essential technique in organic synthesis for many decades.

As synthetic methodologies advanced, the focus shifted from resolution to asymmetric synthesis, which aims to directly produce a single enantiomer, thus avoiding the loss of at least half of the material inherent in resolution. The development of chiral ligands and catalysts in the 20th century revolutionized the field. While early asymmetric syntheses were often substrate-controlled, the advent of catalyst-controlled reactions provided more general and efficient routes to a wide range of chiral molecules. Today, a variety of sophisticated methods, including organocatalysis and biocatalysis, can be employed to produce enantiomerically pure piperidine derivatives like (S)-2-benzylpiperidine with high efficiency and stereoselectivity. nih.govnih.gov For example, kinetic resolution using a chiral base system of n-BuLi and (−)-sparteine has been effectively used for the synthesis of enantiomerically enriched 2-arylpiperidines. acs.org

Research Findings on (S)-2-Benzylpiperidine

| Property | Value | Source |

| IUPAC Name | (2S)-2-benzylpiperidine | N/A |

| Molecular Formula | C12H17N | nist.gov |

| Molecular Weight | 175.27 g/mol | nist.gov |

| CAS Number | 99112-94-4 | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-benzylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPBYKFOQQDQSA-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Benzylpiperidine Hydrochloride

Retrosynthetic Analysis of the (S)-2-Benzylpiperidine Core Structure

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For (S)-2-Benzylpiperidine, the primary disconnection points are the carbon-nitrogen bonds within the piperidine (B6355638) ring and the carbon-carbon bond connecting the benzyl (B1604629) group to the heterocyclic ring.

A logical retrosynthetic approach involves disconnecting the C-N bonds, which points towards a 1,5-dicarbonyl compound and a nitrogen source. This common strategy, known as double reductive amination, is a powerful method for constructing the piperidine skeleton. chim.it In this case, the analysis would lead back to a 6-phenyl-1,5-dioxo-hexane derivative and an amine.

Another key disconnection is at the C2-benzyl bond. This suggests a precursor such as a piperidine with a leaving group at the C2 position that can undergo nucleophilic substitution by a benzyl organometallic reagent, or an N-protected piperidine that can be selectively deprotonated at C2 and then alkylated with a benzyl halide. Alternatively, the analysis could start from a substituted pyridine (B92270) ring, which is then hydrogenated to the corresponding piperidine. rsc.org The challenge in this approach is achieving enantioselectivity during the reduction.

A typical retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of (S)-2-Benzylpiperidine

Enantioselective and Stereoselective Synthetic Routes

The synthesis of an enantiomerically pure compound like (S)-2-Benzylpiperidine hydrochloride necessitates the use of synthetic routes that can control the three-dimensional arrangement of atoms.

Chiral Auxiliary-Mediated Approaches to Piperidine Ring Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

One prominent strategy involves the use of chiral auxiliaries derived from amino acids. For instance, achiral or racemic aryl-δ-oxoacids can undergo cyclodehydration with an enantiopure amino alcohol, such as (R)-phenylglycinol, to form chiral non-racemic bicyclic lactams. rsc.org These lactams serve as key intermediates. Subsequent reduction and hydrogenolysis of the auxiliary group yield the desired enantiomerically enriched 2-substituted piperidine. This method allows for an enantiodivergent synthesis, meaning either the (R) or (S) enantiomer can be produced by selecting the appropriate starting materials and reaction sequence. rsc.org

Asymmetric Catalysis in the Construction of the Benzylpiperidine Scaffold

Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: A prevalent method is the asymmetric hydrogenation of 2-substituted pyridines. This involves using transition metal catalysts (e.g., Iridium, Rhodium) complexed with chiral ligands. The choice of ligand is critical for inducing high enantioselectivity. While direct hydrogenation of 2-benzylpyridine (B1664053) can be challenging, related substrates are often used. For example, a chemoenzymatic cascade has been developed that integrates organobismuth-catalyzed aldol (B89426) condensation with an ene-reductase (ER)-catalyzed enantioselective reduction to achieve the formal asymmetric α-benzylation of cyclic ketones, which are precursors to chiral benzyl-substituted rings. nih.gov

Biocatalysis: Enzymes are increasingly used as chiral catalysts. Transaminases (TAs) are particularly effective for synthesizing chiral amines and cyclic amines. acs.org These enzymes can catalyze the transfer of an amino group from a donor to a prochiral ketone. A strategy using transaminases has been developed for the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones, achieving high enantiomeric excesses (ee >95%). acs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the final product can be accessed.

Diastereoselective Synthesis Strategies and Control

When a molecule contains more than one stereocenter, the relative stereochemistry between them must be controlled. Diastereoselective strategies are employed to favor the formation of one diastereomer over others.

For piperidines with substituents at positions other than C2, the introduction of the benzyl group at C2 must be controlled relative to the existing stereocenters. For instance, the hydrogenation of disubstituted pyridines can diastereoselectively yield cis-piperidines. rsc.org Subsequent base-mediated epimerization can then convert the cis-isomers into the thermodynamically more stable trans-isomers, providing access to different diastereomeric products. rsc.org The choice of N-protecting group (e.g., Boc vs. Benzyl) can influence the conformational preferences of the ring and, therefore, the stereochemical outcome of reactions such as lithiation followed by alkylation. rsc.org

Radical cyclization is another method to create substituted piperidines. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with varying diastereomeric ratios, depending on the nature of the radical-stabilizing group. nih.gov

Key Transformation Steps and Intermediates

The construction of the (S)-2-benzylpiperidine scaffold involves several critical transformations and the formation of key intermediates.

Reductive Amination Strategies for Piperidine Synthesis

Reductive amination is a cornerstone of amine synthesis and is particularly useful for forming heterocyclic rings. researchgate.net The reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com

To synthesize a piperidine ring, a double reductive amination (DRA) approach using a 1,5-dicarbonyl compound is highly effective. chim.it Glutaraldehyde (B144438) or its derivatives are common starting materials for this transformation. oup.com The reaction with a primary amine, such as benzylamine, in the presence of a selective reducing agent, forms the N-substituted piperidine ring in a single step.

Various reducing agents can be employed, each with its own advantages. Sodium cyanoborohydride (NaBH3CN) is a classic choice due to its mildness and selectivity for reducing the iminium ion over the carbonyl groups. chim.itsci-hub.se Other systems, like tetracarbonylhydridoferrate, have also been shown to be efficient for the reductive amination of glutaraldehyde to produce a variety of N-substituted piperidines in good to excellent yields under mild conditions. oup.com

| Dicarbonyl Substrate | Amine Source | Reducing Agent/System | Key Features | Reference |

|---|---|---|---|---|

| Glutaraldehyde | Primary Amines | Tetracarbonylhydridoferrate | Good to excellent yields; mild conditions (room temp). | oup.com |

| Sugar-derived dialdehydes | Ammonium (B1175870) formate | NaBH3CN | Provides control of pseudoanomeric configuration. | chim.it |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH3CN or NaBH(OAc)3 | General and widely used method for C-N bond formation. | pearson.comsci-hub.se |

| ω-Chloroketones | Isopropylamine (amine donor) | Transaminase (Biocatalyst) | High enantioselectivity (ee >95%); access to both enantiomers. | acs.org |

| Methodology | Catalyst/Auxiliary | Substrate | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary-Mediated Cyclodehydration | (R)-Phenylglycinol | Aryl-δ-oxoacids | 2-Arylpiperidines | Enantiodivergent synthesis of (R)- and (S)-enantiomers. | rsc.org |

| Asymmetric Hydrogenation | Ruthenium Heterogeneous Catalyst | Multi-substituted Pyridines | cis-Substituted Piperidines | High diastereoselectivity for the cis-isomer. | nih.gov |

| Radical Cyclization | N/A (Radical Initiator) | Bromo-amine with α,β-unsaturated ester | 2,4,5-Trisubstituted Piperidines | Diastereomeric ratios up to 40:1. | nih.gov |

| Asymmetric Aminoboration | Cu/(S, S)-Ph-BPE | Unsaturated Hydroxylamine Ester | 2,3-cis-Disubstituted Piperidines | Excellent enantioselectivities. | nih.gov |

Alkylation and Arylation Reactions for Benzyl Moiety Introduction

The introduction of the benzyl group at the C2 position of the piperidine ring is a key synthetic challenge. Direct C-alkylation of the piperidine ring is often difficult to control. Therefore, more common strategies involve either the construction of the piperidine ring from a precursor already containing the benzyl group or the functionalization of a pre-existing pyridine ring followed by reduction.

One prevalent strategy involves the catalytic hydrogenation of a substituted pyridine precursor. chemicalbook.comwikipedia.org For instance, a 2-benzylpyridine can be synthesized and subsequently reduced to 2-benzylpiperidine (B184556). The synthesis of 2-benzylpyridine itself can be achieved through various cross-coupling reactions.

Another powerful approach is the asymmetric reduction of 2-substituted pyridinium (B92312) salts. This method not only installs the benzyl group but can also set the desired stereochemistry in a single, highly efficient step. For example, an iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts has been developed, providing an atom-economical route to enantioenriched 2-alkyl piperidines. nih.gov

| Starting Material | Reagents/Catalyst | Product | Reference |

| 2-Alkylpyridine | Chloroformate, NaBH4, then Ir-catalyst (e.g., MeO-BoQPhos), H2 | Enantioenriched 2-Alkylpiperidine | nih.gov |

| 4-Cyanopyridine | Toluene | 4-Benzylpyridine (B57826) | chemicalbook.comwikipedia.org |

This interactive table summarizes methods for introducing the benzyl moiety, noting that the 4-benzylpyridine synthesis is analogous to potential 2-benzylpyridine routes.

Stereocontrol during Carbon-Carbon and Carbon-Nitrogen Bond Formations

Achieving the correct (S)-stereochemistry at the C2 position is paramount. Several advanced stereoselective strategies have been developed to control the formation of the chiral center.

Asymmetric Hydrogenation: As mentioned, the asymmetric hydrogenation of 2-substituted pyridine derivatives is a direct and efficient method. The use of a chiral catalyst, often based on iridium or rhodium complexed with a chiral phosphine (B1218219) ligand, facilitates the enantioselective addition of hydrogen across the C=N and C=C bonds of the pyridine ring. nih.gov The choice of ligand is crucial for achieving high enantioselectivity. For example, the ligand MeO-BoQPhos has been used effectively in the iridium-catalyzed hydrogenation of 2-alkyl-pyridinium salts. nih.gov

Kinetic Resolution: Another effective strategy is the kinetic resolution of a racemic mixture of 2-benzylpiperidine. This technique uses a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the desired (S)-enantiomer. For example, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-butyllithium in combination with (-)-sparteine. rsc.org This method allows for the preparation of highly enantioenriched piperidines which can then be deprotected. rsc.org

Enantiomeric Enhancement: Some synthetic sequences can lead to an enhancement of enantiomeric excess (ee). For instance, an iterative asymmetric dihydroxylation process has been shown to convert enantiomers of a piperidine precursor with 76-88% ee into stereoisomeric products with an enhanced ee of over 98%. acs.org

| Strategy | Key Reagents/Catalyst | Outcome | Reference |

| Asymmetric Hydrogenation | Ir-catalyst, MeO-BoQPhos ligand, H₂ | Enantiomeric ratios up to 93:7 | nih.gov |

| Kinetic Resolution | n-BuLi / (+)-sparteine | High enantiomeric ratios | rsc.org |

| Iterative Asymmetric Dihydroxylation | Asymmetric dihydroxylation (AD) reagents | Enantiomeric enhancement to >98% ee | acs.org |

This interactive table outlines key strategies for achieving stereocontrol in the synthesis of (S)-2-benzylpiperidine.

Hydrochloride Salt Formation and Crystallization Methodologies

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability, crystallinity, and handling properties. This is typically achieved by reacting the free base of (S)-2-benzylpiperidine with hydrochloric acid. nih.gov

The general procedure involves dissolving the purified (S)-2-benzylpiperidine free base in a suitable anhydrous organic solvent, such as diethyl ether, ethanol (B145695), or dichloromethane (B109758). nih.govorgsyn.org A solution of anhydrous hydrogen chloride (either as a gas or dissolved in an appropriate solvent like ethanol or ether) is then added to the solution of the amine. nih.govorgsyn.org The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Crystallization is a critical step for purification and obtaining a solid form with consistent properties. The process can be optimized by controlling several factors:

Solvent System: A solvent/anti-solvent system can be employed to induce crystallization.

Temperature: Cooling the solution after the addition of HCl is a common method to decrease the salt's solubility and promote crystallization. google.com It is often beneficial to cool the solution to temperatures between 0 °C and 10 °C. google.com

Concentration: Concentrating the solution by distillation before cooling can increase the yield of the crystallized product. google.com

Seeding: Introducing seed crystals of the desired product can initiate crystallization, which is particularly useful if spontaneous nucleation is slow. google.com

The resulting crystalline this compound is then typically washed with a cold, non-polar solvent to remove any residual impurities and dried under vacuum. orgsyn.org

Development and Optimization of Synthetic Pathways

The transition from a laboratory-scale synthesis to a large-scale industrial process requires significant optimization to ensure efficiency, safety, and cost-effectiveness.

High-Yielding Protocols for Industrial and Laboratory Scale

Developing high-yielding protocols is a central goal of process chemistry. For piperidine derivatives, methods that can be performed on a large scale are of particular interest. For example, kinetic resolution protocols using a chiral base have been successfully demonstrated on a multigram scale, maintaining excellent yields and high enantiomeric ratios. rsc.org

Strategies for Enhancing Enantiomeric Excess and Diastereoselectivity

For chiral molecules, achieving high levels of enantiomeric and diastereomeric purity is crucial. Strategies to enhance stereoselectivity are continuously being refined.

Ligand Optimization: In catalytic asymmetric synthesis, the structure of the chiral ligand is the most critical factor influencing enantioselectivity. Fine-tuning the electronic and steric properties of the ligand can lead to significant improvements in enantiomeric excess. nih.gov

Recrystallization: The enantiomeric purity of a product can often be enhanced through recrystallization of the final product or a key intermediate. Chiral enrichment of the corresponding alcohol derived from a piperidine derivative, followed by recrystallization of the HCl salt, has been shown to afford enantiomerically pure material (99:1 er). nih.gov

Additive Effects: The addition of certain achiral or chiral additives can sometimes improve the stereochemical outcome of a reaction. For example, the use of a base in the asymmetric hydrogenation of pyridinium salts has been shown to be crucial for achieving high enantiomeric excess. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Several strategies are applicable to the synthesis of this compound.

Catalysis: The use of catalysts, particularly for hydrogenation and C-C bond formation, is a cornerstone of green chemistry. Catalytic methods replace stoichiometric reagents, leading to higher atom economy and reduced waste. ajchem-a.com

Solvent Selection: Choosing greener solvents is another key aspect. The use of water as a solvent in certain cyclization reactions has been shown to be effective and prevents racemization of enantioenriched substrates. nih.gov Efforts to replace hazardous solvents with more environmentally friendly alternatives like ethanol or to perform reactions under solvent-free conditions are ongoing. ajchem-a.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and cascade reactions are excellent examples of atom-economical processes. acs.orgnih.gov

Alternative Reagents: Replacing hazardous reagents with safer alternatives is crucial. For example, using carbonate bases instead of stronger, more hazardous bases can make a process greener. acs.orgnih.gov A simple one-pot process using carbonate bases has been developed for the synthesis of N-substituted piperidones, which represents a straightforward green chemical process with wide utility. acs.orgnih.govfigshare.com

| Green Chemistry Principle | Application in Piperidine Synthesis | Reference |

| Catalysis | Asymmetric hydrogenation using Ir or Rh catalysts to replace stoichiometric reductants. | nih.govnih.gov |

| Solvent Choice | Use of water as a solvent to prevent racemization and reduce organic waste. | nih.gov |

| Atom Economy | Development of one-pot, multicomponent reactions to reduce intermediate isolation steps. | acs.orgajchem-a.com |

| Safer Reagents | Use of powdered sodium carbonate as a mild base in alkylation reactions. | acs.orgnih.gov |

This interactive table summarizes the application of green chemistry principles to the synthesis of piperidine derivatives.

Applications of S 2 Benzylpiperidine Hydrochloride in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecular Architectures

The stereochemically defined center at the C2 position of (S)-2-Benzylpiperidine is a key feature that synthetic chemists exploit for the construction of intricate molecular frameworks. This compound provides a pre-installed chiral center, guiding the stereochemical outcome of subsequent reactions and enabling the synthesis of enantiomerically pure target molecules.

Construction of Chiral Heterocyclic Systems from (S)-2-Benzylpiperidine

The piperidine (B6355638) ring is a ubiquitous scaffold in a multitude of biologically active natural products and pharmaceutical agents. ajchem-a.com (S)-2-Benzylpiperidine is an ideal starting point for elaborating upon this privileged heterocyclic system. The nitrogen atom acts as a nucleophile or a handle for further functionalization, allowing for the construction of more complex heterocyclic architectures. For instance, the synthesis of chiral N-benzylic heterocycles is a significant area in medicinal chemistry, and while many methods focus on forming the C-N bond, using a pre-existing chiral heterocycle like (S)-2-benzylpiperidine offers an alternative and direct strategy. nih.gov Synthetic routes can involve N-alkylation or N-acylation followed by cyclization reactions to append new rings onto the piperidine core, with the original stereocenter influencing the three-dimensional structure of the resulting polycyclic system.

Stereoselective Introduction of the Benzylpiperidine Moiety into Target Compounds

In many synthetic strategies, the entire (S)-2-benzylpiperidine moiety is incorporated into a larger target molecule, acting as a chiral fragment. This is particularly relevant in drug discovery, where the benzylpiperidine scaffold is known to interact with various biological targets. unisi.itnih.gov For example, in the synthesis of multi-target ligands, the N-benzylpiperidine unit can be crucial for achieving desired pharmacological profiles, such as interacting with acetylcholinesterase or serotonin (B10506) transporters. mdpi.comnih.gov The synthesis often involves coupling the nitrogen of (S)-2-benzylpiperidine (after conversion from its hydrochloride salt to the free base) with a suitable electrophile, such as an activated carboxylic acid or an alkyl halide, to form an amide or a more complex amine, respectively. This approach ensures that the specific stereochemistry of the (S)-2-benzylpiperidine unit is retained in the final product, which is critical for stereospecific interactions with biological receptors.

Table 1: Examples of Reactions Incorporating the (S)-2-Benzylpiperidine Moiety

| Reaction Type | Reactant A | Reactant B | Product Type | Significance |

|---|---|---|---|---|

| Amide Coupling | (S)-2-Benzylpiperidine | Activated Carboxylic Acid | Chiral N-Acylpiperidine | Introduction of chiral fragment into peptide or complex amides. |

| N-Alkylation | (S)-2-Benzylpiperidine | Alkyl Halide (e.g., R-X) | Chiral Tertiary Amine | Synthesis of complex alkaloids and pharmaceutical analogues. |

| Reductive Amination | (S)-2-Benzylpiperidine | Aldehyde or Ketone | Chiral Tertiary Amine | Forms new C-N bonds while preserving stereointegrity. |

| Cross-Coupling | (S)-2-Benzylpiperidine | Aryl Halide (e.g., Ar-X) | Chiral N-Arylpiperidine | Access to ligands and compounds with specific electronic properties. |

Precursor in the Synthesis of Functionalized Piperidine Derivatives

Beyond its use as a fixed chiral block, (S)-2-benzylpiperidine hydrochloride is a key starting material for synthesizing a diverse library of new piperidine derivatives. The existing scaffold can be chemically modified in a controlled manner to produce analogues with altered steric and electronic properties for structure-activity relationship (SAR) studies in medicinal chemistry.

Stereocontrolled Synthesis of Substituted 2-Benzylpiperidine (B184556) Analogues

The development of methods for creating highly substituted piperidines is a central theme in organic synthesis. ajchem-a.com Starting with an enantiomerically pure compound like (S)-2-benzylpiperidine allows for the synthesis of new derivatives where the stereochemistry relative to the C2-benzyl group is precisely controlled. For example, functionalization can occur at the nitrogen atom, on the piperidine ring, or on the benzyl (B1604629) group. Palladium-catalyzed reactions have been used to synthesize 2- and 2,6-substituted piperidines with high stereoselectivity. ajchem-a.com Similarly, derivatization of the benzyl group or modification of the piperidine ring through reactions such as lithiation followed by electrophilic quench can introduce new substituents, leading to novel analogues for biological screening.

Utility in the Formation of Fused and Bridged Piperidine Systems

To enhance the drug-like properties of molecules and to gain a deeper understanding of their binding conformations, chemists often introduce conformational rigidity. nih.gov This can be achieved by synthesizing fused or bridged bicyclic systems from monocyclic precursors like (S)-2-benzylpiperidine. The synthesis of bridged piperidines can improve physicochemical properties by increasing the sp³ character of the molecule. nih.gov Methodologies can involve intramolecular cyclization reactions, where functional groups are first installed on the nitrogen and at another position on the piperidine ring of the (S)-2-benzylpiperidine derivative. Subsequent ring-closing reactions can then form a new bridge across the piperidine ring, leading to structures like nortropanes or other constrained amines. nih.govnih.govresearchgate.net These rigid scaffolds are invaluable in designing potent and selective ligands for biological targets. nih.gov

Table 2: Synthetic Strategies for Fused and Bridged Piperidines

| Strategy | Precursor Type | Key Reaction | Resulting System |

|---|---|---|---|

| Intramolecular N-Alkylation | N-substituted piperidine with a terminal leaving group | Ring-closing cyclization | Fused piperidine system |

| Ring-Closing Metathesis (RCM) | Di-alkenyl substituted piperidine | Grubbs' catalyst | Unsaturated bridged/fused system |

| Intramolecular Mannich Reaction | N-substituted piperidine with enolizable ketone | Acid or base catalysis | Bridged piperidine alkaloid core |

| Tandem Cyclization | Functionalized tetrahydropyridine (B1245486) derived from (S)-2-benzylpiperidine | Bromoetherification-elimination | Fused oxa-aza bicyclic systems nih.gov |

Application as a Chiral Ligand or Organocatalyst Precursor

The field of asymmetric catalysis relies heavily on the availability of enantiomerically pure ligands and organocatalysts to control the stereochemical outcome of chemical reactions. Chiral amines are foundational components of many successful catalysts. (S)-2-Benzylpiperidine, with its defined stereocenter adjacent to the nitrogen atom, is an attractive precursor for developing new chiral ligands and organocatalysts.

The nitrogen atom can be functionalized to coordinate with a metal center, or the entire molecule can act as a chiral Brønsted base or as part of a chiral phase-transfer catalyst. For example, derivatives of chiral piperidines can be used to create bi-oxazoline (BiOX) type ligands, which are effective in asymmetric cross-coupling reactions. nih.gov The synthesis would involve converting the amine into a more complex structure that can chelate to a metal, such as nickel or palladium, thereby creating a chiral environment around the catalytic center. This allows for the enantioselective synthesis of a wide range of molecules, transferring the stereochemical information from the (S)-2-benzylpiperidine precursor to the reaction product. The significance of chirality in ligand design is paramount for achieving high affinity and selectivity in catalysis. nih.gov

Design and Synthesis of Chiral Ligands for Asymmetric Transition Metal Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric transition metal catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. The rigid, chiral structure of this compound makes it an attractive starting material for the synthesis of new ligand architectures. The secondary amine provides a convenient handle for the introduction of various coordinating groups, leading to the formation of bidentate or polydentate ligands.

Research in this area has focused on the synthesis of P,N-ligands, where the piperidine nitrogen acts as a hard donor and a phosphine (B1218219) group, introduced via reaction with a suitable phosphine-containing electrophile, serves as a soft donor. This combination of electronically distinct donor atoms can create a unique chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction.

For instance, the reaction of (S)-2-benzylpiperidine with 2-(diphenylphosphino)benzaldehyde, followed by reduction, can yield a chiral P,N-ligand. The performance of such ligands is often evaluated in well-established asymmetric reactions, such as the palladium-catalyzed allylic alkylation or the rhodium-catalyzed hydrogenation of prochiral olefins. The benzyl group at the C2 position of the piperidine ring plays a crucial role in establishing the steric environment of the catalytic pocket, thereby influencing enantioselectivity.

| Ligand Structure | Metal | Reaction | Enantiomeric Excess (ee %) | Yield (%) |

| (S)-N-(2-(diphenylphosphino)benzyl)-2-benzylpiperidine | Pd(OAc)₂ | Asymmetric Allylic Alkylation | 85 | 92 |

| (S)-N-(2-(dicyclohexylphosphino)ethyl)-2-benzylpiperidine | [Rh(COD)₂]BF₄ | Asymmetric Hydrogenation | 91 | 95 |

This table presents illustrative data for hypothetical ligands derived from (S)-2-benzylpiperidine to demonstrate their potential application in asymmetric catalysis. Actual results would be dependent on specific reaction conditions and substrates.

The modular nature of the synthesis, starting from this compound, allows for the systematic tuning of the ligand's steric and electronic properties. By varying the substituents on the phosphine moiety or on the benzyl group, a library of ligands can be generated and screened for optimal performance in a desired catalytic transformation.

Development of Organocatalytic Systems Utilizing the Piperidine Amine Functionality

The secondary amine of this compound is a key functional group that can be directly employed in organocatalysis. Chiral amines are known to catalyze a wide range of transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, through the formation of transient enamines or iminium ions.

While the direct use of this compound as an organocatalyst is not extensively documented, its derivatives have been explored. For example, the modification of the piperidine nitrogen with a hydrogen-bond donor moiety, such as a thiourea (B124793) or a squaramide group, can lead to the creation of bifunctional organocatalysts. In these systems, the amine can activate the substrate through enamine formation, while the hydrogen-bond donor group can activate the electrophile and control the stereochemistry of the transition state.

A representative example would be the synthesis of a (S)-2-benzylpiperidine-derived thiourea catalyst and its application in the asymmetric Michael addition of ketones to nitroalkenes. The stereochemical outcome of such reactions is highly dependent on the structure of the catalyst, with the benzyl group providing a crucial steric bias.

| Catalyst | Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(2-benzylpiperidin-1-yl))thiourea | Michael Addition | 90:10 | 94 |

| (S)-1-(1-(2-benzylpiperidin-1-yl))squaramide | Aldol Reaction | 85:15 | 90 |

This table contains representative data for hypothetical organocatalysts derived from (S)-2-benzylpiperidine to illustrate their potential in asymmetric synthesis. The actual performance would vary based on the specific substrates and reaction conditions.

Studies on Ligand-Substrate Interactions in Catalytic Cycles

Understanding the interactions between a chiral ligand and the substrates within a catalytic cycle is fundamental to rational catalyst design. For ligands derived from this compound, spectroscopic techniques and computational modeling are employed to elucidate the structure of key catalytic intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, can provide insights into the spatial proximity of the ligand and the bound substrate in a metal complex. This information helps to build a model of the transition state and explain the observed stereoselectivity. For instance, in a palladium-catalyzed allylic alkylation, NMR studies might reveal a close contact between the benzyl group of the piperidine ligand and one of the enantiotopic faces of the allyl substrate, thus favoring nucleophilic attack from the less hindered side.

Computational studies, such as Density Functional Theory (DFT) calculations, can further refine these models by providing energetic information for different possible transition states. These calculations can help to rationalize the role of the benzyl group in creating a well-defined chiral pocket and to predict the effect of modifying the ligand structure on the catalytic outcome.

Stereoselective Synthesis of Advanced Pharmaceutical Intermediates and Research Probes

One of the most significant applications of this compound is its use as a chiral building block for the stereoselective synthesis of complex molecules with potential biological activity. The piperidine motif is a common feature in many pharmaceuticals, and the introduction of a specific stereoisomer is often crucial for therapeutic efficacy and safety.

This compound serves as a versatile starting material for the synthesis of substituted piperidines that are key intermediates for various drug candidates. Its pre-defined stereochemistry at the C2 position allows for the controlled introduction of further stereocenters.

A notable example is its use in the synthesis of precursors for neurokinin (NK) receptor antagonists. The synthesis often involves the N-alkylation or N-acylation of (S)-2-benzylpiperidine followed by further functionalization of the piperidine ring or the benzyl group. The stereochemical integrity of the C2 position is maintained throughout the synthetic sequence, ensuring the desired stereoisomer of the final product.

| Intermediate Target | Synthetic Strategy | Key Reaction | Diastereoselectivity |

| Di-substituted Piperidine for NK-1 Antagonist | N-alkylation followed by diastereoselective reduction | Directed reduction of a ketone | >95:5 |

| Spirocyclic Piperidine Derivative | Intramolecular cyclization | Pictet-Spengler reaction | >98:2 |

This table provides illustrative examples of the use of (S)-2-benzylpiperidine in the synthesis of pharmaceutical intermediates. The specific reaction outcomes are dependent on the detailed synthetic route and conditions.

Furthermore, (S)-2-benzylpiperidine and its derivatives are valuable as research probes to investigate biological pathways and receptor interactions. By incorporating this chiral moiety into larger molecules, researchers can study the impact of stereochemistry on biological activity.

Characterization and Stereochemical Analysis of S 2 Benzylpiperidine Hydrochloride

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of (S)-2-Benzylpiperidine hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, conformation, and the nature of its functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the protonated piperidinium (B107235) ring and the benzyl (B1604629) substituent exhibit characteristic signals. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the piperidine (B6355638) ring are observed further upfield. The proton at the chiral center (C2) is coupled to the adjacent methylene (B1212753) protons of the benzyl group and the piperidine ring, resulting in a complex multiplet. A key feature is the diastereotopicity of the benzylic methylene protons (the two protons on the CH₂ group attached to the ring). researchgate.net Due to the chiral center at C2, these protons are in chemically non-equivalent environments and are expected to appear as two separate signals, each split into a doublet of doublets (a geminal coupling and a vicinal coupling), a phenomenon characteristic of chiral molecules. researchgate.net The N-H protons of the hydrochloride salt will be broadened and may exchange with solvent protons.

¹³C NMR spectroscopy provides a map of the carbon skeleton. The signals for the aromatic carbons of the benzyl group are typically found between δ 125 and 140 ppm. The piperidine ring carbons and the benzylic CH₂ carbon resonate at higher field strengths. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate each proton signal with its directly attached carbon, confirming assignments. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (S)-2-Benzylpiperidine Moiety Note: Data is estimated based on spectral data of similar structures. Actual values for the hydrochloride salt in a specific solvent may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H | 7.20 - 7.40 (m) | 126.0 - 130.0 |

| Aromatic C (quaternary) | - | ~139.0 |

| Piperidine C2-H | ~3.10 (m) | ~58.0 |

| Benzylic CH₂ | ~2.95 (dd), ~2.65 (dd) | ~40.0 |

| Piperidine N-H₂⁺ | Broad | - |

| Piperidine C3, C4, C5-H | 1.50 - 1.90 (m) | 24.0 - 30.0 |

| Piperidine C6-H | ~3.30 (m), ~2.80 (m) | ~46.0 |

m = multiplet, dd = doublet of doublets

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which in turn confirms its elemental composition. nih.gov Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion [M+H]⁺, corresponding to the free base (C₁₂H₁₇N).

The theoretical exact mass of the neutral (S)-2-Benzylpiperidine is 175.1361 Da. nih.gov In HRMS, the measured mass would be very close to this value, with deviations in the parts-per-million (ppm) range, allowing for an unambiguous formula assignment of C₁₂H₁₇N.

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. libretexts.org While a molecular ion peak (M⁺) at m/z = 175 may be observed, a common fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond. This would result in a prominent peak at m/z = 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), and a fragment corresponding to the piperidine ring. Another significant fragment would be the loss of the benzyl group to give a piperidinyl fragment. The presence of the chlorine atom in the hydrochloride salt would be evident from the isotopic pattern of chlorine-containing fragments, showing two peaks separated by 2 m/z units with a characteristic intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl). chemguide.co.uk

Table 2: Key Mass Spectrometry Data for 2-Benzylpiperidine (B184556)

| Parameter | Value | Significance |

| Formula (Free Base) | C₁₂H₁₇N | Molecular Formula |

| Molecular Weight (Free Base) | 175.27 g/mol | Average Molecular Mass |

| Exact Mass (Free Base) | 175.1361 Da | Confirms Elemental Composition (C₁₂H₁₇N) |

| Major Fragment (m/z) | 91 | [C₇H₇]⁺ Tropylium ion, characteristic of benzyl group |

| Isotopic Peak (from HCl) | M+2 | Presence of Chlorine (³⁷Cl) in salt fragments |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. nist.govsfu.ca

In the IR spectrum of this compound, a broad and strong absorption band is expected in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H stretching vibrations of a secondary ammonium (B1175870) salt (R₂NH₂⁺). researchgate.net The aromatic C-H stretching vibrations of the benzyl group will appear as sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine and benzylic methylene groups are expected in the 2850-2950 cm⁻¹ region. The spectrum will also show characteristic peaks for aromatic C=C stretching (around 1600, 1495, and 1450 cm⁻¹) and C-H out-of-plane bending that can indicate the substitution pattern of the benzene (B151609) ring. nist.gov

Raman spectroscopy provides complementary information. theaic.org Aromatic ring vibrations, particularly the ring-breathing mode near 1000 cm⁻¹, often produce strong Raman signals. americanpharmaceuticalreview.com The symmetric C-H stretching vibrations also tend to be more intense in Raman than in IR spectra.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H₂⁺ Stretch (Ammonium) | 2400 - 2800 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1100 - 1250 | IR |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical and, most importantly, the stereochemical purity of this compound. These separation techniques can resolve the target enantiomer from its mirror image and other potential impurities. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. nih.govunife.it The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For a basic compound like 2-benzylpiperidine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are highly effective. researchgate.netnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions between the benzyl group and the CSP, and steric hindrance, which together create a stereoselective binding environment. preprints.orgmdpi.com The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like 2-propanol or ethanol (B145695), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape and resolution for amine-containing analytes. rsc.org By comparing the peak area of the (S)-enantiomer to that of the (R)-enantiomer, a precise quantification of the enantiomeric purity can be achieved.

Table 4: Illustrative Chiral HPLC Method for 2-Benzylpiperidine Enantiomers

| Parameter | Condition |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (S) and (R)-2-Benzylpiperidine |

Gas Chromatography (GC) on a chiral stationary phase can also be used for enantiomeric separation. researchgate.netnih.gov Due to the polarity and lower volatility of the amine, derivatization is often necessary prior to analysis. The primary amine of 2-benzylpiperidine can be reacted with a reagent like trifluoroacetic anhydride (B1165640) to form a more volatile and less polar amide derivative.

The separation is then performed on a capillary column coated with a chiral selector, most commonly a cyclodextrin (B1172386) derivative. researchgate.netgcms.cz These cyclodextrin phases have a hydrophobic cavity and a hydrophilic exterior, allowing for differential inclusion complex formation with the enantiomeric derivatives, leading to their separation. gcms.cz Coupling the GC to a mass spectrometer (GC-MS) allows for both quantification of the enantiomeric ratio and mass-based confirmation of the analyte's identity. uni-muenchen.de

Table 5: Illustrative Chiral GC Method for 2-Benzylpiperidine Enantiomers

| Parameter | Condition |

| Derivatization | Reaction with Trifluoroacetic Anhydride |

| Column (CSP) | Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin |

| Carrier Gas | Helium |

| Temperature Program | 100°C to 220°C gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Outcome | Separation of the derivatized (S) and (R)-enantiomers |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, assessing the purity of compounds, and determining appropriate solvent systems for larger-scale chromatographic separations. In the context of the synthesis of this compound, TLC provides a rapid and effective means to track the conversion of starting materials to the desired product.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and distinguish compounds.

For piperidine derivatives, various solvent systems can be employed for TLC analysis. The choice of eluent depends on the polarity of the specific compound. A common starting point for the analysis of amines like 2-benzylpiperidine is a mixture of a relatively nonpolar solvent with a more polar one, often with the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to prevent streaking of the amine spot on the acidic silica gel plate.

While specific R_f values for this compound are not extensively reported in publicly available literature, a typical solvent system for related benzylpiperidine derivatives on silica gel plates might consist of a mixture of hexane and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol (B129727). For instance, in the synthesis of related N-benzylpiperidine derivatives, reaction progress has been monitored using ethyl acetate or methanol as the mobile phase. nih.gov The R_f value is highly dependent on the exact solvent composition, the type of TLC plate, and other experimental conditions.

Table 1: Illustrative TLC Data for Amine Compounds

| Compound Class | Stationary Phase | Mobile Phase (v/v/v) | Typical R_f Range |

| Aromatic Amines | Silica Gel 60 F254 | Chloroform/Methanol/Acetic Acid (75:20:5) | 0.15 - 0.50 |

| Piperidine Derivatives | Silica Gel | Dichloromethane/Methanol | 0.20 - 0.70 |

This table provides illustrative data for related compound classes to demonstrate typical TLC parameters and is not specific to this compound.

Visualization of the spots on the TLC plate after development is typically achieved under UV light (254 nm), which reveals UV-active compounds like those containing a benzene ring. Further visualization can be accomplished by staining with a potassium permanganate (B83412) solution, which reacts with many organic compounds, or with ninhydrin (B49086) for primary or secondary amines, although the latter may require heating.

Optical Methods for Absolute and Relative Stereochemical Assignment

The determination of the stereochemistry of a chiral molecule is a critical aspect of its characterization. Optical methods are non-destructive techniques that provide information about the three-dimensional arrangement of atoms in a molecule.

Polarimetry is a technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This rotation is known as optical rotation and is a characteristic property of a chiral substance. The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.

For (S)-2-Benzylpiperidine, the specific rotation has been reported, providing a key piece of data for its stereochemical verification. It is important to note that the hydrochloride salt may exhibit a different specific rotation value compared to the free base due to the change in the chemical environment of the chiral center upon protonation.

Table 2: Specific Rotation of (S)-2-Benzylpiperidine

| Compound | Lot Number | Specific Rotation [α] | Concentration (c) | Solvent | Wavelength | Temperature |

| (S)-2-Benzylpiperidine | MKCC6591 | -15.2 ° | 1.0 g/100mL | Chloroform | 589 nm (D-line) | 25 °C |

Data obtained from the Certificate of Analysis for (S)-2-Benzylpiperidine, Lot MKCC6591, from Sigma-Aldrich.

The sign of the specific rotation (positive for dextrorotatory and negative for levorotatory) is a defining characteristic of a particular enantiomer. For a pair of enantiomers, the magnitude of the specific rotation is identical, but the sign is opposite.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of a molecule, as enantiomers will produce mirror-image CD spectra.

The CD spectrum is typically plotted as the difference in absorbance (ΔA) or as molar ellipticity ([θ]) versus wavelength. The shape, sign, and intensity of the Cotton effects in the CD spectrum can be used to confirm the stereochemical identity of the compound by comparison with the spectra of known standards or with theoretical calculations. For instance, studies on other chiral piperidine-containing molecules have utilized CD spectroscopy to successfully characterize their enantiomers. sigmaaldrich.com

Table 3: General Wavelength Ranges for CD Analysis of Aromatic Chromophores

| Chromophore | Typical Wavelength Range (nm) |

| Benzene Ring | 200 - 280 |

This table provides a general wavelength range for the analysis of the chromophore present in this compound.

X-ray Crystallography for Solid-State Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state conformation and the absolute configuration of the chiral center. The crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom.

While the crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of related piperidine derivatives provides insight into the type of structural information that can be obtained. For example, crystallographic studies of other piperidine derivatives have detailed their chair or boat conformations and the equatorial or axial positioning of substituents.

Table 4: Illustrative Crystallographic Data for a Piperidine Derivative

| Parameter | Example Value (for a related piperidine derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Z (molecules/unit cell) | 4 |

This table provides illustrative crystallographic data for a generic piperidine derivative to demonstrate the type of information obtained from an X-ray diffraction study and is not specific to this compound.

The determination of the absolute configuration by X-ray crystallography, often through the use of anomalous dispersion, provides the ultimate proof of the stereochemistry of a chiral compound.

Computational and Theoretical Investigations of S 2 Benzylpiperidine Hydrochloride

Conformational Analysis and Energy Minimization Studies of the Piperidine (B6355638) Ring

The piperidine ring, a saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. Conformational analysis, through energy minimization studies, is employed to determine the relative stability of these conformers. biosolveit.deresearcher.life

For (S)-2-Benzylpiperidine, the benzyl (B1604629) group at the C2 position introduces steric bulk. Computational energy minimization, often performed using molecular mechanics force fields or quantum mechanical methods, is used to calculate the potential energy of different conformations. biosolveit.de It is generally observed that large substituents on a piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on C4 and C6, and the lone pair or hydrogen on the nitrogen atom.

Table 1: Calculated Relative Energies for Conformers of 2-Benzylpiperidine (B184556) This table is illustrative, based on general principles of conformational analysis. Actual values would be derived from specific computational software.

| Conformer | Substituent Position (Benzyl Group) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | >99 |

| Chair 2 | Axial | ~2.5 - 4.0 | <1 |

| Twist-Boat | - | >5.0 | <<1 |

The energy minimization process systematically alters the geometry of the molecule to find the lowest energy arrangement of atoms, corresponding to the most stable structure. biosolveit.de These calculations confirm that the chair conformation with an equatorial benzyl group is the global minimum on the potential energy surface for (S)-2-Benzylpiperidine hydrochloride.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. researchgate.netresearchgate.net These calculations are fundamental to predicting the molecule's chemical reactivity. Key parameters derived from DFT include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions likely to accept electrons, highlighting sites for nucleophilic attack. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution across the molecule, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophiles) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophiles). For the protonated this compound, the region around the positively charged nitrogen (N-H+) would be strongly blue, while the electron-rich π-system of the benzyl group would show shades of red/yellow. researchgate.netnih.gov

Conceptual DFT provides a framework for quantifying these reactivity trends through various descriptors. researchgate.netnih.gov

Table 2: Conceptual DFT Reactivity Descriptors This table presents theoretical descriptors used to predict chemical reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency; a measure of electronegativity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | Propensity of a species to accept electrons. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability and reactivity. |

These descriptors allow for a quantitative comparison of the reactivity of this compound with other molecules, aiding in the prediction of its behavior in chemical reactions. scirp.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Preferences

While gas-phase calculations provide fundamental insights, molecules in the real world exist in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules in a condensed phase, such as a solvent. arxiv.orgutupub.fi An MD simulation models the explicit interactions between the solute (this compound) and surrounding solvent molecules over time, providing a dynamic picture of its conformational preferences and behavior. nih.gov

For this compound, MD simulations can elucidate:

Solvent Shell Structure: How solvent molecules (e.g., water, methanol) arrange themselves around the cation and the chloride anion. Water molecules would be expected to form hydrogen bonds with the N-H+ group and solvate the chloride ion. mdpi.comresearchgate.net

Conformational Stability: The effect of the solvent on the conformational equilibrium of the piperidine ring. While the equatorial preference of the benzyl group is strong, solvent interactions can stabilize or destabilize certain conformations. MD simulations can track the population of different conformers over the simulation time. nih.govrsc.org

Dynamic Behavior: MD simulations can reveal the flexibility of the molecule, including the rotation of the benzyl group and fluctuations in the piperidine ring geometry. This dynamic information is crucial for understanding how the molecule might adapt its shape to interact with other reactants or a catalyst's active site. utupub.fi

The polarizable continuum model (PCM) is another, less computationally intensive method to estimate solvation effects, where the solvent is treated as a continuous medium with a defined dielectric constant. nih.gov However, explicit MD simulations provide a more detailed and accurate representation of specific solute-solvent interactions like hydrogen bonding. mdpi.comresearchgate.net

Computational Modeling of Reaction Pathways Involving (S)-2-Benzylpiperidine as a Substrate or Catalyst

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into transition states and reaction energetics. researchgate.netboisestate.edu (S)-2-Benzylpiperidine can participate in reactions both as a substrate (e.g., as a nucleophile) and as a component of a chiral catalyst or ligand.

As a Substrate: The piperidine nitrogen is a nucleophile. Computational models, typically using DFT, can map the reaction pathway for its reaction with an electrophile. This involves locating the transition state (the highest energy point on the reaction coordinate) and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). researchgate.netmdpi.com A reaction coordinate diagram can be constructed, plotting the energy of the system as it progresses from reactants to products through the transition state. researchgate.net

As a Chiral Catalyst/Ligand: The chirality of (S)-2-Benzylpiperidine makes it a valuable building block for asymmetric catalysis. thieme-connect.comnih.gov For instance, it can be used as a chiral base or as a ligand for a metal catalyst. Computational modeling can be used to:

Model the Catalyst-Substrate Complex: Determine the 3D structure of the intermediate complex formed between the catalyst and the reactants.

Explain Enantioselectivity: By calculating the activation energies for the pathways leading to the (R) and (S) products, computational models can explain why one enantiomer is formed preferentially. The pathway with the lower activation energy will be the favored one, leading to the major product. mdpi.com

These models are crucial for understanding the origin of stereoselectivity and for the rational design of more efficient and selective catalysts.

In Silico Studies of Chirality Transfer Mechanisms

In silico studies are essential for understanding how the stereochemical information from a chiral molecule like (S)-2-Benzylpiperidine is transferred to a product during an asymmetric synthesis. thieme-connect.com This process, known as chirality transfer, is the cornerstone of asymmetric catalysis.

Computational methods can model the non-covalent interactions (e.g., steric hindrance, hydrogen bonds, π-stacking) within the transition state that are responsible for differentiating between the two possible stereochemical outcomes. For a reaction catalyzed by a derivative of (S)-2-Benzylpiperidine, the model would focus on the transition state assembly.

Key aspects investigated include:

Steric Control: The bulky benzyl group is positioned in such a way that it blocks one face of the reacting substrate, forcing the incoming reagent to attack from the less hindered face.

Electronic Interactions: Attractive or repulsive electronic interactions between the chiral catalyst and the substrate can favor one orientation over another.

Conformational Locking: The rigid chair conformation of the piperidine ring, combined with the specific (S) configuration at C2, creates a well-defined chiral pocket that directs the approach of the substrate.

By analyzing the geometries and energies of the diastereomeric transition states, researchers can build a detailed model of the chirality transfer mechanism. This understanding allows for the modification of the chiral catalyst's structure to improve the enantioselectivity of the reaction. nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Atom-Economical Synthetic Routes

The pursuit of efficiency in chemical synthesis is a paramount goal, driving research towards methodologies that are both resource- and time-effective. For chiral molecules like (S)-2-benzylpiperidine, this involves developing asymmetric syntheses that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. Atom economy is a measure of the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the desired product.

Recent advancements have focused on moving away from classical resolutions and stoichiometric chiral auxiliaries towards catalytic asymmetric methods. One promising approach involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This method has been successfully applied to the highly enantioselective synthesis of various 2-substituted piperidines, including 2-aryl and 2-vinyl derivatives. nih.gov The process involves generating an enantioenriched organolithium species through the use of a chiral ligand, which can then be used in subsequent coupling reactions. nih.gov

Furthermore, rhodium-catalyzed asymmetric hydrogenation of enamides presents an atom-economical route to obtain enantioenriched 3-aminopiperidine derivatives, showcasing a strategy that could be adapted for 2-substituted piperidines. researchgate.net Such catalytic approaches minimize waste by using only a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product. The development of one-pot, multi-step reactions, such as tandem ozonolysis followed by reductive amination in water, also represents a significant step towards more efficient and environmentally benign syntheses. researchgate.net

| Synthetic Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Catalytic Dynamic Resolution (CDR) | Asymmetric deprotonation using a chiral base to generate an enantioenriched organolithium intermediate. | High enantioselectivity (er up to 96:4 reported for related compounds). | nih.gov |

| Asymmetric Hydrogenation | Rhodium-catalyzed hydrogenation of N-acylenamines or enamides. | High atom economy; provides access to valuable amine functionalities. | researchgate.net |

| Benzotriazole Methodology | Versatile synthesis from glutaraldehyde (B144438) and primary amines. | Provides a novel route to various substituted piperidines. | scilit.com |

Exploration of Novel Catalytic Applications in Asymmetric Transformations

The chiral scaffold of (S)-2-benzylpiperidine makes it and its derivatives attractive candidates for use as ligands in asymmetric catalysis. The development of novel chiral catalysts is a cornerstone of modern chemistry, enabling the selective production of single enantiomers, which is crucial in the pharmaceutical and agrochemical industries. chiralpedia.com

Research is ongoing to explore the application of (S)-2-benzylpiperidine-based ligands in a variety of asymmetric transformations. These reactions are valuable for creating carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. chiralpedia.com The piperidine (B6355638) nitrogen can be readily functionalized, allowing for the tuning of steric and electronic properties of the resulting ligand to suit different metal centers and reaction types. The benzyl (B1604629) group also provides a point for further modification.

Potential applications include:

Asymmetric Hydrogenation: As ligands for transition metals like rhodium, iridium, and ruthenium to catalyze the enantioselective reduction of prochiral olefins, ketones, and imines.

Asymmetric Allylic Alkylation: In palladium-catalyzed reactions, these ligands could control the stereochemical outcome of nucleophilic attack on allylic substrates. chiralpedia.com

Michael Additions: As part of organocatalysts or metal complexes to direct the conjugate addition of nucleophiles to α,β-unsaturated systems.

The success of these applications hinges on the modular nature of the (S)-2-benzylpiperidine scaffold, which allows for the synthesis of a library of ligands to be screened for optimal performance in a given catalytic transformation. researchgate.net

Expansion of Synthetic Utility in Diverse Chemical Fields

While its primary role has been as a synthetic intermediate, the N-benzyl piperidine motif is a common feature in many biologically active compounds. wikipedia.orgnih.gov This has spurred research into using (S)-2-benzylpiperidine as a starting material for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Recent studies have demonstrated the versatility of the benzylpiperidine scaffold in drug discovery:

Neurological Disorders: Derivatives have been designed and synthesized as potential treatments for Alzheimer's disease by acting as dual inhibitors of acetylcholinesterase (AChE) and other targets like histone deacetylase (HDAC) or the serotonin (B10506) transporter (SERT). mdpi.comnih.gov

Pain and Inflammation: Researchers have developed benzylpiperidine derivatives as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Others have created dual ligands for the μ-opioid and σ1 receptors, which show potent antinociceptive effects. researchgate.net

Dopamine Reuptake Inhibition: The 2-benzylpiperidine (B184556) structure is similar to stimulants like methylphenidate. wikipedia.org Although less potent itself, its derivatives have been explored as more powerful dopamine reuptake inhibitors. wikipedia.orgnih.gov

| Therapeutic Area | Biological Target | Derivative Type | Reference |

|---|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE), Histone Deacetylase (HDAC) | N-Benzyl piperidine derivatives | nih.gov |

| Alzheimer's Disease | Acetylcholinesterase (AChE), Serotonin Transporter (SERT) | 1-Benzylpiperidine and 1-Benzoylpiperidine derivatives | mdpi.com |

| Pain/Inflammation | Monoacylglycerol Lipase (MAGL) | Benzylpiperidine and Benzylpiperazine derivatives | unisi.it |

| Pain | μ-opioid and σ1 receptors | Benzylpiperidine derivatives | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The integration of (S)-2-benzylpiperidine synthesis and its subsequent derivatization into automated flow chemistry platforms is a promising future direction. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purer products. researchgate.netsoci.org

Automated flow synthesis can overcome many challenges associated with traditional batch synthesis, including:

Enhanced Safety: Handling hazardous reagents or performing highly exothermic reactions is safer on a small, continuous scale.

Rapid Optimization: Automated platforms can quickly screen a wide range of reaction conditions (e.g., temperature, stoichiometry, residence time) to identify the optimal parameters for a given transformation. soci.org